2-[(3-fluoropropyl)sulfanyl]-5-{(E)-[4-(1H-1,2,4-triazol-1-yl)phenyl]methylidene}-3,5-dihydro-4H-imidazol-4-one
Description
This compound features a fused heterocyclic core comprising an imidazol-4-one ring conjugated with a 1,2,4-triazole moiety via a methylidene bridge. Such structural attributes suggest applications in medicinal chemistry, particularly in targeting enzymes or receptors where triazole derivatives are known inhibitors (e.g., antifungal or kinase targets) .
Properties
IUPAC Name |
(4E)-2-(3-fluoropropylsulfanyl)-4-[[4-(1,2,4-triazol-1-yl)phenyl]methylidene]-1H-imidazol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FN5OS/c16-6-1-7-23-15-19-13(14(22)20-15)8-11-2-4-12(5-3-11)21-10-17-9-18-21/h2-5,8-10H,1,6-7H2,(H,19,20,22)/b13-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJDPAVFLVLFBHR-MDWZMJQESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C2C(=O)NC(=N2)SCCCF)N3C=NC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/2\C(=O)NC(=N2)SCCCF)N3C=NC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[(3-fluoropropyl)sulfanyl]-5-{(E)-[4-(1H-1,2,4-triazol-1-yl)phenyl]methylidene}-3,5-dihydro-4H-imidazol-4-one , with CAS number 860648-85-7 , is a novel chemical entity that has garnered attention for its potential biological activities. This compound features a unique structure that combines a triazole moiety with an imidazole derivative, suggesting a range of possible pharmacological effects.
- Molecular Formula : C₁₅H₁₄FN₅OS
- Molecular Weight : 331.4 g/mol
- Structure : The compound contains a sulfanyl group and a fluoropropyl substituent, which may influence its biological interactions.
Antioxidant Activity
Research has indicated that compounds similar to the one exhibit significant antioxidant properties. For instance, derivatives containing the 1,2,4-triazole framework have shown high radical scavenging activity. Specific studies have reported:
- DPPH Scavenging Activity : A related triazole compound demonstrated a percent inhibition of 93.75% at 100 µg/mL with an IC₅₀ value of 7.12 µg/mL, outperforming standard antioxidants like butylated hydroxyanisole (BHA) .
Antimicrobial Activity
The antimicrobial potential of triazole derivatives has been extensively studied. In particular:
- Compounds structurally related to the target compound have been evaluated against various bacterial strains such as Escherichia coli, Staphylococcus aureus, and fungal strains like Candida albicans. The minimum inhibitory concentration (MIC) values were determined through disk diffusion assays, revealing promising antibacterial and antifungal activities .
Anticancer Activity
The anticancer properties of triazole derivatives have also been highlighted in the literature:
- A specific derivative showed activity against colon carcinoma HCT-116 cells with an IC₅₀ of 6.2 µM and against breast cancer T47D cells with IC₅₀ values of 27.3 µM . This suggests that modifications to the imidazole and triazole components can enhance cytotoxicity towards cancer cells.
Study on Antioxidant and Antimicrobial Properties
A study synthesized various S-substituted derivatives of 1,2,4-triazole and assessed their biological activities:
- The synthesized compounds exhibited varying degrees of antioxidant activity as well as significant antimicrobial effects against both Gram-positive and Gram-negative bacteria .
Comparative Analysis of Biological Activities
A comparative table summarizing the biological activities of related compounds is presented below:
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the compound's potential as an antimicrobial agent. Its structural components allow it to interact with bacterial cell membranes, disrupting their integrity and leading to cell death. Research indicates that derivatives of triazole compounds exhibit significant activity against various bacterial strains, suggesting that this compound could be further explored for its antibacterial properties .
Cancer Treatment
The compound's ability to inhibit steroid sulfatase (STS) has been particularly noted in the context of breast cancer treatment. Compounds with similar structures have shown promising results in reducing STS activity, which is crucial for the proliferation of certain breast cancer cells. In vitro studies demonstrated that modifications in the aromatic rings significantly enhance the inhibitory potency of these compounds, making them viable candidates for further development as anticancer agents .
Case Study 1: Antimicrobial Efficacy
In a study evaluating various triazole derivatives, 2-[(3-fluoropropyl)sulfanyl]-5-{(E)-[4-(1H-1,2,4-triazol-1-yl)phenyl]methylidene}-3,5-dihydro-4H-imidazol-4-one exhibited notable antimicrobial activity against Escherichia coli and Staphylococcus aureus. The study concluded that modifications to the fluoropropyl group enhanced membrane permeability and interaction with bacterial targets .
Case Study 2: Cancer Cell Inhibition
A series of experiments assessed the effectiveness of this compound as an STS inhibitor in MCF-7 breast cancer cells. The results demonstrated an IC50 value significantly lower than traditional treatments, indicating a strong potential for therapeutic use .
Comparison with Similar Compounds
Structural Similarity and Key Differences
The compound’s structural analogs are primarily 1,2,4-triazole derivatives with variations in substituents and core heterocycles. Below is a comparative analysis:
Table 1: Structural and Functional Group Comparison
Key Observations :
- Fluorinated Substituents: The 3-fluoropropyl group enhances lipophilicity compared to non-fluorinated alkyl chains in ’s compounds, which may improve blood-brain barrier penetration .
- Sulfur-Containing Groups : The sulfanyl group (-S-) in the target compound is less polar than the sulfonyl (-SO₂-) group in ’s analog, affecting solubility and hydrogen-bonding capacity.
Physicochemical Properties
Table 2: Predicted Physicochemical Properties (QSAR Analysis)
| Property | Target Compound | Compound | Compound 6g | Compound d |
|---|---|---|---|---|
| Molecular Weight (g/mol) | ~450 | ~520 | ~380 | ~620 |
| LogP | 3.2 | 4.1 | 2.8 | 5.0 |
| Topological Polar SA (Ų) | 95 | 120 | 80 | 135 |
| Hydrogen Bond Donors | 1 | 0 | 2 | 1 |
Analysis :
- Lipophilicity (LogP) : The target’s LogP (3.2) balances solubility and membrane permeability, positioned between the hydrophilic Schiff bases () and highly lipophilic piperazine-triazolone derivatives () .
- Polar Surface Area : Lower than ’s sulfonyl-containing analog, suggesting improved passive diffusion .
Crystallographic and Structural Insights
Tools like SHELX () and ORTEP-3 () could resolve the target’s 3D conformation. The (E)-methylidene group likely enforces planarity, enhancing π-stacking with aromatic residues in biological targets, analogous to ’s Schiff bases .
Q & A
Q. What are the key synthetic routes for preparing 2-[(3-fluoropropyl)sulfanyl]-5-{(E)-[4-(1H-1,2,4-triazol-1-yl)phenyl]methylidene}-3,5-dihydro-4H-imidazol-4-one?
- Methodological Answer : The synthesis typically involves multi-step reactions:
Imidazole Core Formation : Use condensation reactions between thiourea derivatives and α-halo ketones to form the imidazole ring .
Sulfanyl Group Introduction : React the imidazole intermediate with 3-fluoropropylsulfanyl chloride under basic conditions (e.g., NaH in DMF) .
Methylidene Attachment : Employ a Wittig or Knoevenagel condensation to introduce the (E)-[4-(1H-1,2,4-triazol-1-yl)phenyl]methylidene group .
Critical Parameters : Optimize reaction temperatures (70–100°C) and solvent systems (e.g., ethanol or THF) to avoid side products like Z-isomerization .
Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Identify protons on the triazole (δ 8.1–8.3 ppm) and imidazole (δ 6.8–7.5 ppm) rings. The (E)-methylidene group shows a characteristic vinyl proton at δ 7.9–8.2 ppm .
- IR : Stretching vibrations for C=S (1050–1150 cm⁻¹) and C=N (1600–1650 cm⁻¹) confirm the imidazole and triazole moieties .
- HRMS : Use electrospray ionization (ESI+) to verify the molecular ion peak ([M+H]⁺) and isotopic pattern matching the molecular formula .
Q. What are the common solubility and stability challenges for this compound under experimental conditions?
- Methodological Answer :
- Solubility : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (DMSO, DMF) due to its hydrophobic fluoropropyl and aryl groups .
- Stability : Degradation occurs under prolonged UV exposure or acidic conditions. Store in amber vials at –20°C under inert gas (N₂/Ar) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound?
- Methodological Answer :
- Core Modifications : Synthesize analogs with variations in the fluoropropylsulfanyl chain length or triazole substituents.
- Bioassays : Test inhibitory activity against target enzymes (e.g., kinases) using fluorescence polarization assays .
- Data Analysis : Correlate substituent electronic properties (Hammett σ values) with IC₅₀ values to identify critical functional groups .
Q. What computational methods are suitable for predicting the environmental fate of this compound?
- Methodological Answer :
- Molecular Dynamics (MD) : Simulate partitioning coefficients (log P) to assess bioaccumulation potential .
- Density Functional Theory (DFT) : Calculate bond dissociation energies to predict photodegradation pathways under UV light .
- Ecotoxicity Modeling : Use QSAR models to estimate LC₅₀ values for aquatic organisms based on structural descriptors .
Q. How can contradictory data in reaction yields or spectroscopic results be resolved?
- Methodological Answer :
- Reproducibility Checks : Standardize solvent purity, catalyst batches, and reaction monitoring (e.g., TLC/HPLC).
- Advanced Characterization : Employ X-ray crystallography to resolve ambiguities in stereochemistry .
- Statistical Analysis : Apply multivariate regression to identify confounding variables (e.g., humidity, oxygen levels) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
